KDU731 - 1610610-48-4

KDU731

Catalog Number: EVT-271647
CAS Number: 1610610-48-4
Molecular Formula: C22H16N6O2
Molecular Weight: 396.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDU731 is a potent and selective inhibitor of parasite Cryptosporidium lipid kinase PI4K (phosphatidylinositol-4-OH kinase).
Synthesis Analysis

Methods and Technical Details

KDU731 is synthesized through a multi-step chemical process involving the formation of pyrazolopyridine derivatives. The detailed synthesis methodology includes the preparation of intermediates followed by cyclization and functionalization steps to achieve the final compound. Specific conditions such as temperature, solvent selection, and reaction times are optimized to enhance yield and purity .

The synthesis process has been documented in patent applications and scientific literature, detailing the reagents used and the reaction conditions necessary for producing KDU731 effectively. The compound's structure was confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

KDU731 has a distinct molecular structure characterized by its pyrazolopyridine core. The compound's molecular formula is C₁₃H₉N₃O, with a molecular weight of approximately 229.23 g/mol. The specific arrangement of atoms within KDU731 contributes to its inhibitory activity against phosphatidylinositol-4-OH kinase.

Data from crystallography studies indicate that KDU731 binds effectively to its target enzyme, facilitating its role as an inhibitor . The structural analysis reveals key functional groups that interact with the active site of the enzyme, enhancing its selectivity against C. parvum while minimizing effects on human kinases .

Chemical Reactions Analysis

Reactions and Technical Details

KDU731 undergoes specific biochemical interactions that are central to its mechanism of action. Upon administration, it inhibits the enzymatic activity of phosphatidylinositol-4-OH kinase in C. parvum, leading to disrupted lipid metabolism essential for parasite survival.

In vitro studies have demonstrated that KDU731 exhibits half-maximal inhibitory concentration (IC50) values around 25 nM against C. parvum, indicating potent activity . The compound's selectivity index is noted to be greater than 100, suggesting significant efficacy with low toxicity levels in human cell lines .

Mechanism of Action

Process and Data

The mechanism of action for KDU731 involves selective inhibition of phosphatidylinositol-4-OH kinase, crucial for the growth and replication of C. parvum. By targeting this enzyme, KDU731 disrupts the synthesis of phosphatidylinositol-4-phosphate, a lipid necessary for various cellular processes in the parasite.

Data from pharmacological studies indicate that KDU731 not only inhibits parasite growth but also reduces oocyst shedding in animal models, which is critical for controlling infection spread . This targeted approach minimizes collateral damage to host cells while effectively impairing parasite viability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KDU731 exhibits several notable physical and chemical properties:

  • Solubility: Moderate solubility in aqueous solutions, which is beneficial for oral administration.
  • Stability: Chemically stable under physiological conditions, allowing for effective delivery within biological systems.
  • Bioavailability: Demonstrates moderate oral bioavailability (approximately 37% in rodent models), which is essential for therapeutic efficacy against intestinal infections .

The compound has been evaluated for safety across various pharmacological assays, showing no significant risks for cardiotoxicity or mutagenicity, thus supporting its potential as a therapeutic agent .

Applications

Scientific Uses

In addition to its therapeutic applications, KDU731 serves as an important tool in research settings focused on understanding lipid metabolism in protozoan parasites and developing new strategies for combating parasitic diseases more broadly .

Introduction to Cryptosporidiosis and Therapeutic Challenges

Epidemiology of Cryptosporidium parvum and Cryptosporidium hominis Infections

Cryptosporidium spp. are chlorine-resistant, apicomplexan parasites transmitted via the fecal-oral route, primarily through contaminated water, food, or direct contact. Among >30 species, C. parvum and C. hominis cause ~90% of human infections. C. hominis is largely anthroponotic, while C. parvum is zoonotic, with ruminants (especially calves) serving as key reservoirs [3] [9]. The parasite’s oocysts are highly resilient, surviving for months in damp environments and resisting standard water chlorination, facilitating widespread outbreaks. In high-income countries, Cryptosporidium causes >50% of waterborne disease outbreaks, whereas in low- and middle-income countries (LMICs), endemic transmission drives high childhood infection rates [3] [7] [9].

Table 1: Key Characteristics of Major Human-Pathogenic Cryptosporidium Species

SpeciesPrimary ReservoirTransmission RouteEnvironmental ResilienceGeographic Hotspots
C. hominisHumansAnthroponoticHigh (resists chlorination)Global, urban outbreaks
C. parvumRuminants (calves)ZoonoticHigh (survives months in water)Rural/agricultural areas

Global prevalence studies estimate 3–5 million annual cryptosporidiosis cases in children under two in sub-Saharan Africa and South Asia, with infection rates exceeding 20% in some LMIC cohorts [3] [7]. Molecular surveillance reveals that C. hominis dominates in regions with dense human populations, while C. parvum is prevalent in pastoral communities [3].

Table 2: Global Burden of Cryptosporidiosis

RegionAnnual Cases (Children <5)Attributable MortalityDominant Species
Sub-Saharan Africa2.5–3 million48,000–202,000C. hominis (60–70%)
South Asia1.5–2 millionSimilar to AfricaC. parvum (55–65%)
High-Income0.5–1 million (all ages)LowBoth (recreational outbreaks)

Clinical Burden in Immunocompromised and Pediatric Populations

Cryptosporidiosis manifests as severe, watery diarrhea lasting 7–14 days in immunocompetent adults but becomes chronic and life-threatening in vulnerable populations:

  • Children <2 years (LMICs): Responsible for 84% of global cryptosporidiosis deaths, with stunting, cognitive deficits, and malnutrition exacerbating disease severity. Repeated infections in infants are linked to a 4.8 cm height deficit by age two [3] [7] [10].
  • Immunocompromised patients: HIV/AIDS, transplant, or malnourished individuals face prolonged diarrhea, biliary complications (e.g., sclerosing cholangitis), and 30–50% mortality without immune reconstitution [3] [7].

In malnourished children, cryptosporidiosis disrupts nutrient absorption, creating a vicious cycle of weight loss and susceptibility to reinfection. Asymptomatic oocyst shedding in 10–15% of cases perpetuates community transmission [3] [10].

Table 3: Long-Term Impacts of Pediatric Cryptosporidiosis

ComplicationPrevalence in Infected ChildrenClinical Significance
Growth Stunting30–40%Irreversible height deficit by age 2
Cognitive Deficits20–25%Reduced school performance, memory impairment
Malnutrition Cycle40–60%Increased susceptibility to reinfection & comorbidities

Limitations of Current Anti-Cryptosporidial Agents

Nitazoxanide, the only FDA-approved drug, and veterinary agents like halofuginone lactate (HFL) face significant limitations:

  • Nitazoxanide:
  • Shows 56% clinical response in malnourished children (vs. 23% placebo) and minimal efficacy in immunocompromised patients [6] [7] [10].
  • Mechanism: Parasitistatic action via disruption of pyruvate:ferredoxin oxidoreductase (PFOR)-dependent electron transfer, relying on host immunity for clearance [6] [10].
  • Halofuginone lactate:
  • Used prophylactically in calves but causes toxicity (e.g., anorexia, diarrhea) at twice the therapeutic dose. Tissue residues delay slaughter, increasing economic burdens [6] [10].
  • Repurposed drugs (paromomycin, azithromycin):
  • Exhibit variable efficacy (IC₅₀ >100 μM in vitro) and require high doses, increasing toxicity risks [6] [10].

Table 4: Limitations of Current Anti-Cryptosporidial Agents

AgentTarget PopulationKey LimitationsEfficacy in Vulnerable Groups
NitazoxanideHumans (>1 year)Limited efficacy in malnourished/immunocompromised23–56% clinical response
HalofuginoneLivestock (calves)Narrow therapeutic index; tissue residuesProphylactic use only
ParomomycinOff-label human useHigh IC₅₀ (120 μM); poor intestinal permeabilityInconsistent in HIV patients

These shortcomings underscore the urgent need for parasiticidal agents with novel mechanisms. KDU731 exemplifies next-generation candidates targeting Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a pivotal enzyme in parasite membrane trafficking and replication. Unlike nitazoxanide, KDU731 achieves parasiticidal activity by competitively inhibiting ATP binding (IC₅₀ = 25 nM against CpPI(4)K), reducing oocyst shedding by >99% in preclinical models [1] [4] [8]. Subsequent optimization of this chemotype led to EDI048, a gut-restricted derivative minimizing systemic exposure while maintaining efficacy [8].

Properties

CAS Number

1610610-48-4

Product Name

KDU731

IUPAC Name

3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide

Molecular Formula

C22H16N6O2

Molecular Weight

396.41

InChI

InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29)

InChI Key

YTIYJNWWLQSAAU-UHFFFAOYSA-N

SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

KDU 731; KDU-731; KDU731

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.